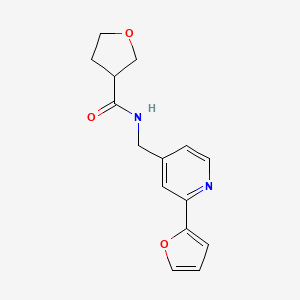

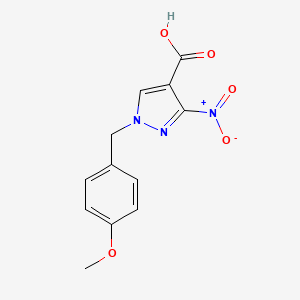

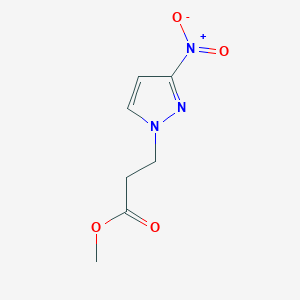

![molecular formula C9H12N4 B2881848 3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1774897-03-8](/img/structure/B2881848.png)

3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine is a chemical compound with the molecular formula C9H12N4 . It is used for pharmaceutical testing .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves reactions of 5-amino-1-phenyl-1H-pyrazole derivatives with N-substituted isatins . The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation .Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis

Pyrazolo[3,4-d]pyrimidines have been found to have antitumor effects and other biological activities in a variety of cancer cell lines . Preliminary SAR analysis revealed that substituted 3,4,5-trimethoxystyryl at C-5 and alkylamine at C-7 pyrazolo[3,4-d]pyrimidine framework were useful for its anti-inflammatory activity .Physical And Chemical Properties Analysis

This compound is a pale yellow solid with a melting point of 155–156 °C .Applications De Recherche Scientifique

Antimicrobial and Antitumor Applications

Compounds related to 3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine have been extensively studied for their antimicrobial and antitumor properties. For instance, pyrazolo[3,4-d]pyrimidine derivatives demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria, with certain compounds exhibiting high efficiency and low minimum inhibitory concentration (MIC) values. Moreover, these compounds showed cytotoxic activity against several cancer cell lines, including Caucasian breast adenocarcinoma MCF7, hepatocellular carcinoma HepG2, and colon carcinoma HCT-116, when compared with standard anticancer drugs (Hassaneen et al., 2019).

Enzyme Inhibition for Therapeutic Applications

Another significant area of research is the development of enzyme inhibitors. N-alkylated pyrazolo[3,4-d]pyrimidine analogs have been synthesized and evaluated for their ability to inhibit acetylcholinesterase (AChE) and human carbonic anhydrase (hCA) isoforms I and II. These compounds exhibited Ki values in the nanomolar range, with notable selectivity and potency, highlighting their potential for therapeutic applications (Aydin et al., 2021).

Antimicrobial Activity and Synthesis Approaches

Research on pyrazolopyrimidine derivatives also includes studies on their synthesis and antimicrobial activity. For example, 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines were synthesized and evaluated for their significant antibacterial activity, demonstrating the versatility and potential of these compounds in developing new antimicrobial agents (Rahmouni et al., 2014).

Insecticidal and Antibacterial Potential

Moreover, pyrimidine linked pyrazol-3-yl amines have shown both insecticidal and antimicrobial potential, indicating their utility in agricultural and healthcare sectors. This research demonstrates the ability of these compounds to address multiple types of biological threats, further underscoring the versatility of this compound related compounds in scientific research (Deohate & Palaspagar, 2020).

Mécanisme D'action

Target of Action

The primary target of 3-Isopropylpyrazolo[1,5-a]pyrimidin-6-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound prevents the transition from the G1 phase to the S phase of the cell cycle, thereby inhibiting cell proliferation .

Result of Action

The result of the action of this compound is a significant reduction in cell proliferation . The compound has shown superior cytotoxic activities against various cell lines .

Safety and Hazards

In case of inhalation, remove the person to fresh air and keep comfortable for breathing. If it comes in contact with skin or hair, take off immediately all contaminated clothing and rinse skin with water . If it gets in the eyes, rinse cautiously with water for several minutes . If swallowed, rinse mouth and call a poison center or doctor/physician if you feel unwell .

Orientations Futures

Pyrazolo[1,5-a]pyrimidine derivatives are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry and have attracted a great deal of attention in material science recently due to their significant photophysical properties . This contribution focuses on an overview of the current advances in the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Propriétés

IUPAC Name |

3-propan-2-ylpyrazolo[1,5-a]pyrimidin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-6(2)8-4-12-13-5-7(10)3-11-9(8)13/h3-6H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDQXBOQARZGER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2N=CC(=CN2N=C1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

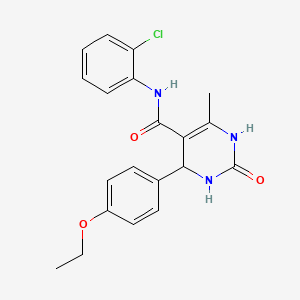

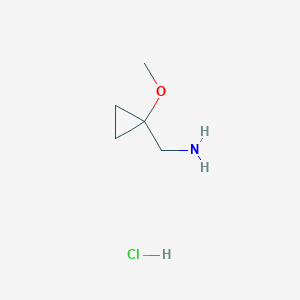

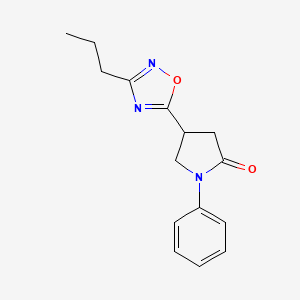

![2-{[(4-Chloro-2-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2881765.png)

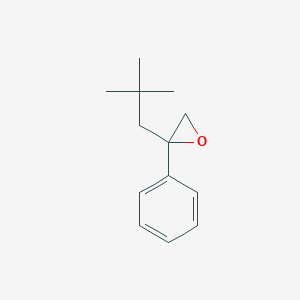

![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2881780.png)

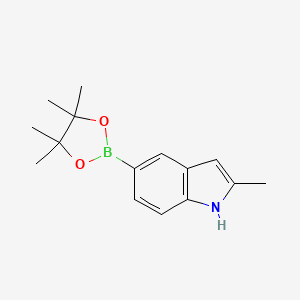

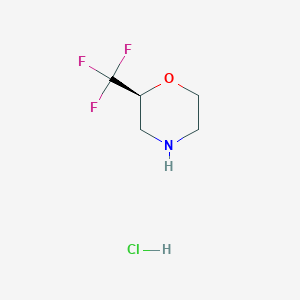

![(E)-4-(Dimethylamino)-N-[2-methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylbut-2-enamide](/img/structure/B2881785.png)

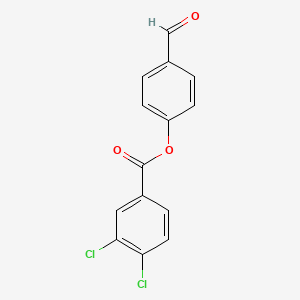

![8-chloro-3-(4-ethoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2881787.png)